molecular formula C13H13N B072538 2-(4-Methylphenyl)aniline CAS No. 1204-43-9

2-(4-Methylphenyl)aniline

Cat. No. B072538
Key on ui cas rn: 1204-43-9
M. Wt: 183.25 g/mol
InChI Key: POVQFNGGFMEIKA-UHFFFAOYSA-N
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Patent
US05583130

Procedure details

A suspension of 10.0 g (54.6 mmol) of 4-methyl-2'-amino-1,1'-biphenyl in 135 mL of water containing 15 mL of concentrated hydrochloric acid was cooled at -5° C. and treated dropwise with a solution of 3.94 g (57.1 mmol) of sodium nitrite in 9.24 mL of water while maintaining the temperature below 0° C. After the addition was complete, the reaction mixture was stirred an additional 10 minutes. The reaction mixture was slowly poured into a vigorously stirred solution of 29.6 g (178 mmol) of potassium iodide and 643 mg (2.5 mmol) of iodine dissolved in 80 mL of water. When the addition was complete, the reaction mixture was slowly warmed to 35° C. and stirred for an additional 25 minutes. The reaction mixture was cooled, and extracted with ethyl ether. The combined extracts were washed with aqueous 10% sodium thiosulfate (3×). aqueous saturated sodium bicarbonate (1×), and water (1×). The extracts were dried over magnesium sulfate, filtered and evaporated under vacuum to yield 14 g of crude product. The product was purified by chromatography over silica gel, eluting with hexanes to yield 9.34 g (31.8 mmol, 58%) of the product. FAB-MS: calculated for C13H11I 294; found 295 (M+1). 1H NMR (200 MHz, CDCl3): 2.42 (s, 3H): 7.14 (dt, 1H), 7.32 (m, 5H), 7.95 (dd, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Name
Quantity
9.24 mL
Type
solvent
Reaction Step Two
Quantity
29.6 g
Type
reactant
Reaction Step Three
Quantity
643 mg
Type
catalyst
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2N)=[CH:4][CH:3]=1.Cl.N([O-])=O.[Na+].[I-:20].[K+]>O.II>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[I:20])=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=C(C=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
135 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.94 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
9.24 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
29.6 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
643 mg
Type
catalyst
Smiles
II
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred an additional 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 0° C
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was slowly warmed to 35° C.
STIRRING
Type
STIRRING
Details
stirred for an additional 25 minutes
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with aqueous 10% sodium thiosulfate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield 14 g of crude product
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography over silica gel
WASH
Type
WASH
Details
eluting with hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=C(C=CC=C1)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.8 mmol
AMOUNT: MASS 9.34 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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